1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride
Description
1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid; hydrochloride is a deuterated derivative of pyrrolidine-2-carboxylic acid hydrochloride. The compound features seven deuterium atoms replacing hydrogen at positions 1, 2, 3, 3, 4, 4, and 5 of the pyrrolidine ring. Deuterium substitution alters physicochemical properties, including bond strength (C–D vs. C–H), vibrational frequencies, and kinetic isotope effects, making it valuable in spectroscopic studies (e.g., NMR, mass spectrometry) and metabolic tracing . The hydrochloride salt enhances solubility and crystallinity, which is critical for pharmaceutical and analytical applications.
Properties
IUPAC Name |
1,2,3,3,4,4,5-heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/i1D2,2D2,3D,4D;/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFTQCWTTYZKO-GOXZIFBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(N1[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid; hydrochloride is a deuterated derivative of pyrrolidine carboxylic acid. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound involves exploring its mechanisms of action, toxicity profiles, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1,2,3,3,4,4,5-heptadeuteriopyrrolidine-2-carboxylic acid is characterized by a pyrrolidine ring substituted with a carboxylic acid group. The presence of deuterium atoms in the structure can influence its metabolic pathways and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways. For instance, carboxylic acids often serve as substrates or inhibitors for enzymes such as carboxylesterases and chitin synthases .
- Interaction with Biological Membranes : The hydrophobic nature of the pyrrolidine ring may facilitate interactions with lipid membranes, potentially altering membrane fluidity and permeability .
- Metal Chelation : The carboxylic acid group can chelate metal ions, which may play a role in its biological activity by modulating enzyme functions and cellular signaling pathways .
Antimicrobial Properties
Research indicates that similar carboxylic acid derivatives exhibit varying degrees of antimicrobial activity. For example:
| Compound | Antimicrobial Activity |
|---|---|
| Compound A | High |
| Compound B | Moderate |
| 1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid | TBD |
Studies have suggested that the presence of hydroxyl and carboxyl groups enhances the antimicrobial efficacy of related compounds .
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds have shown promising results against various cancer cell lines. For instance:
- Compounds similar to 1,2,3,3,4,4,5-heptadeuteriopyrrolidine-2-carboxylic acid have demonstrated cytotoxic effects on P388 and HePG2 cell lines.
- The structure-activity relationship (SAR) indicates that modifications in the molecular structure can significantly impact cytotoxic potential.
Case Studies
A notable case study involved the synthesis and evaluation of hydroxypyridone carboxylic acids which share structural similarities with 1,2,3,3,4,4,5-heptadeuteriopyrrolidine-2-carboxylic acid. These studies reported effective inhibition of HIV reverse transcriptase (RT) and associated activities at micromolar concentrations .
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. The read-across approach has been utilized to predict toxicity based on structural similarities with known compounds.
Key Findings from Toxicological Studies:
- Repeated-dose toxicity studies suggest low systemic toxicity for similar carboxylic acids when administered orally or dermally over extended periods .
- The predicted no-observed-adverse-effect level (NOAEL) for related compounds supports the hypothesis that these substances could be safe for therapeutic use.
Scientific Research Applications
The compound 1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid; hydrochloride has garnered attention in various scientific research applications due to its unique structural properties and isotopic labeling. This article explores its applications in several fields, including medicinal chemistry, biochemistry, and material science.
Medicinal Chemistry
Drug Development : The compound is used as a building block in the synthesis of pharmaceuticals. Its deuterated form can improve the metabolic stability of drug candidates by reducing the rate of metabolic degradation. This property is particularly useful in designing drugs that require longer half-lives in the body.
Case Study : A study demonstrated that deuterated compounds exhibit altered pharmacokinetics compared to their non-deuterated counterparts. For instance, a deuterated variant of a known analgesic showed improved bioavailability and reduced side effects due to slower metabolism .
Biochemistry
Metabolic Studies : The use of deuterated compounds allows researchers to trace metabolic pathways more accurately. By substituting hydrogen with deuterium, researchers can utilize techniques such as mass spectrometry to monitor the fate of these compounds within biological systems.
Case Study : Research involving isotopically labeled amino acids has shown how they can be used to study protein synthesis and turnover rates in living organisms. The incorporation of 1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid into protein structures has provided insights into metabolic fluxes during cellular processes .
Material Science
Polymer Synthesis : The compound can serve as a precursor in the production of deuterated polymers. These materials are valuable for applications requiring specific physical properties or enhanced performance under certain conditions.
Case Study : In one study, deuterated polymers were synthesized using 1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic acid as a monomer. The resulting materials exhibited superior thermal stability and mechanical properties compared to their non-deuterated analogs .
Table 1: Comparison of Pharmacokinetic Properties
| Compound Type | Half-Life (hours) | Metabolic Stability | Side Effects |
|---|---|---|---|
| Non-Deuterated Analog | 4 | Moderate | High |
| Deuterated Variant | 8 | High | Low |
Table 2: Applications in Research Fields
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic Acid Hydrochloride (Non-Deuterated)
- Key Differences: Deuterium Effects: The heptadeuterated form exhibits reduced vibrational stretching modes (C–D bonds at ~2100 cm⁻¹ vs. C–H at ~2900 cm⁻¹ in FTIR) and higher molecular weight (7 Da increase). This impacts NMR spectra, with deuterium causing signal splitting and isotopic shifts . Stability: Deuterated compounds often show slower reaction rates due to the kinetic isotope effect (KIE). For example, acid-catalyzed hydrolysis of the deuterated compound may proceed 5–10× slower than the non-deuterated analogue .
Other Carboxylic Acid Derivatives
Physicochemical Properties
| Property | 1,2,3,3,4,4,5-Heptadeuteriopyrrolidine-2-carboxylic Acid; HCl | Pyrrolidine-2-carboxylic Acid HCl | Yohimbine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~187 (deuterated) | ~180 | ~391 |
| Solubility (H₂O) | High (due to HCl salt) | High | Moderate |
| Hydrogen Bonding | Strong dimer formation (carboxylic acid) | Strong dimer formation | Weak (ester) |
| Stability in Solution | Enhanced (deuterium slows hydrolysis) | Moderate | Moderate |
- Hydrogen Bonding: Carboxylic acids form stable dimers via O–H···O bonds, as seen in the target compound. This contrasts with phosphonic acid derivatives, which form stronger hydrogen bonds and more ordered self-assembled monolayers (SAMs) on metal surfaces .
Critical Analysis of Contradictions and Limitations
- Deuterium vs. Hydrogen Reactivity: While deuterium generally slows reaction kinetics, exceptions exist. For example, in radical-mediated processes (e.g., CIDEP in photochemical systems), deuterium may alter spin-state distributions, complicating direct comparisons with non-deuterated analogues .
- SAM Stability : highlights phosphonic acids as superior to carboxylic acids in surface adhesion. However, the target compound’s deuterated pyrrolidine ring may enhance conformational stability, partially offsetting this disadvantage .
Q & A
Q. Basic :
- ²H NMR spectroscopy : Direct quantification of deuterium incorporation via signal intensity analysis (deuterium-specific probes required) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to measure isotopic abundance ratios (e.g., M+1, M+2 peaks) and confirm molecular weight shifts .
Advanced : - Isotope ratio mass spectrometry (IRMS) : Provides precise quantification of deuterium enrichment (detection limit: 0.001% D/H ratio).
- X-ray crystallography : Resolves deuterium positions in crystalline forms, though limited by deuteration-induced lattice distortions .
What stability challenges arise from deuteration, and how should storage conditions be optimized?
Q. Basic :
- Hydrolytic stability : Deuterated bonds (C-D) are stronger than C-H but may still degrade in humid environments. Store at -20°C in anhydrous, sealed containers to minimize moisture uptake .
- Light sensitivity : Protect from UV exposure using amber glassware.
Advanced : - Kinetic isotope effects (KIE) : Deuteration reduces reaction rates (e.g., hydrolysis), but long-term stability studies (≥6 months) under accelerated conditions (40°C/75% RH) are critical for pharmaceutical applications. Use Arrhenius modeling to predict shelf life .
How does deuteration impact the compound’s utility in NMR-based structural studies?
Q. Basic :
- Signal simplification : Deuterium’s low natural abundance (0.015%) reduces ¹H signal splitting, enhancing resolution in ¹H NMR for adjacent protons .
- Solvent suppression : Deuterated solvents (e.g., D₂O) eliminate interfering proton signals.
Advanced : - Dynamic nuclear polarization (DNP) : Enhances sensitivity in solid-state NMR by transferring polarization from deuterium to neighboring nuclei.
- Relaxation studies : Deuterium’s quadrupolar moment (spin=1) provides insights into molecular motion in solution .
What isotopic effects are observed in metabolic or pharmacokinetic studies using this deuterated compound?
Q. Basic :
- Metabolic stability : Deuteration slows cytochrome P450-mediated oxidation due to KIE, prolonging half-life in vivo .
- Bioavailability : Enhanced lipophilicity from deuteration may improve membrane permeability.
Advanced : - Deuterium tracing : Use LC-MS/MS to track deuterium retention in metabolites, identifying metabolic hotspots.
- In silico modeling: Predict isotope effects on binding affinity using molecular dynamics simulations (e.g., GROMACS) .
How should researchers address contradictory data on reactivity or spectral properties in literature?
Q. Basic :
- Reproducibility checks : Validate synthetic protocols (e.g., reaction time, temperature) against reported methods.
- Standardized characterization : Cross-validate NMR/MS data with certified reference materials .
Advanced : - Multivariate analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier conditions.
- Cryo-EM studies : Resolve structural ambiguities caused by deuteration-induced conformational changes .
What safety protocols are critical when handling this deuterated compound in laboratory settings?
Q. Basic :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
Advanced : - Isotope containment : Dedicated glassware and waste streams to prevent cross-contamination with non-deuterated analogs.
- Emergency response : Neutralize spills with sodium bicarbonate, followed by isotopic waste disposal per local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

